molecular formula C18H17ClFN5O3 B2687448 3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919008-91-6

3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2687448
CAS RN: 919008-91-6
M. Wt: 405.81
InChI Key: UCFQBMHILDDJPD-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .

Scientific Research Applications

Dual-Target Directed Ligands for Neurodegenerative Diseases

This compound is part of a class of molecules designed as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. These properties suggest its utility in neurodegenerative diseases like Parkinson's disease, providing both symptomatic relief and potential disease-modifying effects. The systematic modification of its structure, based on a xanthine core, has led to derivatives with high selectivity and potency, indicating the compound's relevance in developing treatments for such conditions (Załuski et al., 2019).

Antidepressant and Anxiolytic Agents

Derivatives of this compound have been synthesized and evaluated for their affinity to serotonin receptors and phosphodiesterase inhibitors, indicating potential as antidepressant and anxiolytic agents. Preliminary pharmacological studies have shown certain derivatives to exhibit promising antidepressant effects in animal models, suggesting its derivatives could serve as lead compounds for developing new treatments for mood disorders (Zagórska et al., 2016).

Metabolic Profiling and Drug Development

A study of the in vitro metabolic profile of a related α2-adrenergic agonist in rat and human liver microsomes highlights the importance of understanding the metabolism of such compounds. This research provides valuable information for further pharmacokinetic studies and estimates the impact of metabolites on the efficacy, safety, and elimination of the drug, underscoring the compound's role in the development of new pharmacological agents (Cardoso et al., 2019).

Genotoxic and Mutagenic Effects

An investigation into the genotoxic and mutagenic effects of a similar compound (PT-31) in Swiss mice provided insights into its safety profile. This study is crucial for drug discovery and development, emphasizing the need to assess potential risks associated with new therapeutic agents (Neto et al., 2016).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O3/c1-10-8-24-14-15(21-17(24)23(10)6-7-26)22(2)18(28)25(16(14)27)9-11-12(19)4-3-5-13(11)20/h3-5,8,26H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQBMHILDDJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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